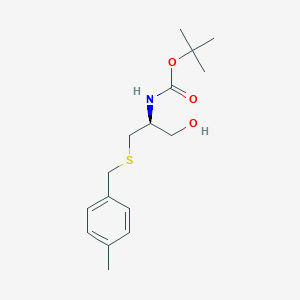

boc-Cysteinol(pmebzl)

Description

BenchChem offers high-quality boc-Cysteinol(pmebzl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about boc-Cysteinol(pmebzl) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZBJMHSOZAQBJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@H](CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501111350 | |

| Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501111350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129397-85-9 | |

| Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129397-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [1-(hydroxymethyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-, 1,1-dimethylethyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501111350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Protected Amino Alcohols in Chirality and Organic Transformations

Protected amino alcohols are fundamental chiral building blocks in organic synthesis, prized for their utility in creating stereochemically complex molecules. acs.orgnih.gov Their importance stems from the presence of both a hydroxyl and a protected amino group on a chiral scaffold, which allows for selective chemical manipulations at either functional group. This dual functionality is critical in the asymmetric synthesis of a wide array of biologically active compounds, chiral auxiliaries, and ligands for asymmetric catalysis. acs.orgnih.gov

The protection of the amino group, often with moieties like the tert-butoxycarbonyl (Boc) group, is crucial. This strategy prevents unwanted side reactions and allows for the controlled, stepwise introduction of new functionalities. organic-chemistry.org The Boc group, in particular, is valued for its stability under a broad range of reaction conditions, yet it can be readily removed under specific acidic conditions, offering a level of orthogonality in complex synthetic sequences. organic-chemistry.org

The inherent chirality of amino alcohols, derived from the chiral pool of natural amino acids, provides a powerful tool for inducing stereoselectivity in organic transformations. diva-portal.org This "chiral pool" approach leverages the readily available enantiopure starting materials from nature to construct new stereocenters with high fidelity. scielo.brscielo.br Methods such as the reduction of α-amino acids or the asymmetric aminohydroxylation of alkenes are common strategies for accessing these valuable synthons. acs.orgdiva-portal.org The precise spatial arrangement of the functional groups in protected amino alcohols allows them to direct the approach of reagents, leading to the formation of one stereoisomer over another in a predictable manner.

Contextualizing Boc Cysteinol Pmebzl Within Cysteine Derived Chiral Synthons

Boc-Cysteinol(pMeBzl) belongs to the important class of cysteine-derived chiral synthons. Cysteine, a naturally occurring amino acid, is a versatile starting material in organic synthesis due to its unique trifunctionality: a carboxylic acid, an amino group, and a sulfur-containing side chain. doi.org The manipulation of these functional groups allows for the creation of a diverse range of chiral building blocks. scielo.brscielo.brdoi.org

The transformation of the carboxylic acid of cysteine to an alcohol functionality yields cysteinol. The subsequent protection of the amino group with a Boc group and the thiol group with a para-methylbenzyl (pMeBzl) group results in the formation of Boc-Cysteinol(pMeBzl). glpbio.com Each of these protecting groups serves a distinct and critical purpose.

The Boc group on the nitrogen atom provides robust protection during various synthetic steps and can be selectively removed when needed. organic-chemistry.org The pMeBzl group on the sulfur atom offers several advantages. It is stable under a variety of reaction conditions, including those used for peptide synthesis, yet it can be cleaved under specific reductive conditions, allowing for the unmasking of the thiol group at a desired stage. This strategic protection is essential for the synthesis of peptides and other molecules where a free thiol is required for subsequent conjugation or cyclization reactions.

The combination of these protecting groups on the cysteinol backbone makes Boc-Cysteinol(pMeBzl) a highly versatile and valuable synthon. It provides a stable, chiral framework that can be elaborated at the free hydroxyl group, with the latent amino and thiol functionalities ready to be revealed for further transformations. This strategic design is a hallmark of modern synthetic chemistry, where the careful choice of protecting groups is paramount to achieving complex molecular targets. openaccessjournals.com

An Overview of Research Trajectories for Boc Cysteinol Pmebzl in Contemporary Organic Chemistry

Strategies for Asymmetric Synthesis of Chiral Amino Alcohols Precursors

Chiral amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals and natural products. sciengine.comresearchgate.netnih.gov Their synthesis can be achieved through various asymmetric strategies, which are essential for establishing the desired stereochemistry, such as that found in Boc-Cysteinol(pMeBzl).

A primary and direct method for synthesizing chiral amino alcohols is the reduction of the corresponding α-amino acids or their ester derivatives. stackexchange.comacs.org This approach preserves the stereochemistry of the starting amino acid. The reduction of N-protected amino acids is necessary because common reducing agents can have poor selectivity and reactivity depending on the amino acid's side chain. usu.edu

Several methods have been developed to achieve this transformation efficiently. A common strategy involves activating the carboxylic acid, for instance, by converting it into a mixed anhydride (B1165640) with ethyl chloroformate, which is then reduced with sodium borohydride (B1222165) (NaBH₄) in water. core.ac.uk Another approach is the direct reduction of N-protected amino acid esters. An improved procedure for this involves using NaBH₄ with a slow, dropwise addition of methanol (B129727) in a solvent like t-butyl alcohol or tetrahydrofuran (B95107) (THF), which allows for high yields with smaller amounts of the reducing agent compared to conventional methods. oup.comoup.com The use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) can also serve to activate the carboxylic acid, forming a carbonic-carbonic anhydride in situ, which is then reduced with NaBH₄. niscpr.res.in This method is notable for being a one-pot procedure that proceeds without racemization. niscpr.res.in

For amino acids with sensitive side chains, the choice of reducing system is critical. The NaBH₄/I₂ system in THF has been shown to effectively reduce both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| N-protected amino acid | 1. Ethyl chloroformate 2. NaBH₄, H₂O | Forms a reactive mixed-anhydride intermediate; yields are satisfactory with little racemization. | core.ac.uk |

| N-protected amino acid ester | NaBH₄, slow addition of MeOH in t-BuOH or THF | Improved efficiency, requiring less NaBH₄ than conventional methods. | oup.comoup.com |

| N-protected amino acid | Boc₂O, NaBH₄ in water | One-pot procedure via in situ generation of a carbonic-carbonic anhydride; clean reaction without racemization. | niscpr.res.in |

| N-protected or unprotected amino acid | NaBH₄/I₂ in THF | Effective for a range of amino acids. | stackexchange.com |

Modern synthetic chemistry increasingly relies on catalytic methods to produce enantiomerically pure compounds. organic-chemistry.org For chiral amino alcohols, several enantioselective catalytic strategies have been developed that offer direct access to these valuable molecules. sciengine.com

One such method is the asymmetric transfer hydrogenation of unprotected α-amino ketones using ruthenium-based catalysts. acs.org This approach can convert various aryl and heteroaryl α-amino ketone hydrochlorides into the corresponding chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.org Another strategy involves a multi-catalytic system for the radical C–H amination of alcohols. nih.gov In this process, an alcohol is transiently converted to an imidate radical that undergoes a regioselective and enantioselective 1,5-hydrogen atom transfer (HAT), mediated by a chiral copper catalyst in conjunction with a photocatalyst. nih.gov

Biocatalysis offers a green and highly selective alternative. Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of α-hydroxy ketones with ammonia (B1221849) to produce (S)-configured vicinal amino alcohols with conversions up to 99% and excellent enantiomeric excess (>99% ee). researchgate.netfrontiersin.org

| Catalytic System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Chiral Ruthenium Catalyst | N-benzoyloxycarbamates | Chiral oxazolidin-2-ones (precursors to β-amino alcohols) | Intramolecular C(sp³)–H nitrene insertion; up to 99% yield and 99% ee. | sciengine.com |

| Chiral Copper Catalyst + Photocatalyst | Alcohols | Chiral β-amino alcohols | Radical relay chaperone strategy via 1,5-HAT; enables enantioselective C-H amination. | nih.gov |

| Engineered Amine Dehydrogenases (AmDHs) | α-hydroxy ketones | (S)-vicinal amino alcohols | Biocatalytic reductive amination; up to 99% conversion and >99% ee. | researchgate.netfrontiersin.org |

| Ruthenium-arene Catalysts | α-amino ketone HCl salts | Chiral 1,2-amino alcohols | Asymmetric transfer hydrogenation of unprotected amines; high yields and enantioselectivities. | acs.org |

The chiral pool refers to the collection of inexpensive, enantiomerically pure molecules available from natural sources, such as amino acids, carbohydrates, and terpenes. nih.govbccollegeasansol.ac.in Utilizing these readily available chiral molecules as starting materials is a foundational strategy in asymmetric synthesis. diva-portal.org The synthesis of enantiopure β-amino alcohols has traditionally relied on the derivatization of amino acids from this chiral pool. diva-portal.org

For the synthesis of Boc-L-Cysteinol(pMeBzl), the natural amino acid L-cysteine serves as the logical and direct precursor from the chiral pool. The inherent chirality at the α-carbon of L-cysteine is carried through the synthesis to the final amino alcohol product. The process typically involves the reduction of the carboxylic acid group of a suitably protected L-cysteine derivative, as detailed in section 2.1.1. This approach is highly efficient as it avoids the need to establish the stereocenter through more complex asymmetric reactions. However, it is limited to the stereoisomers that are readily available from nature. diva-portal.org

Installation of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, particularly in peptide chemistry. rsc.org Its stability to most nucleophiles and bases, combined with its lability under mild acidic conditions, makes it ideal for a wide range of applications. organic-chemistry.org

The standard method for introducing the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). organic-chemistry.org This reaction is typically performed in the presence of a base under either aqueous or anhydrous conditions. organic-chemistry.org A variety of catalysts and solvent systems have been developed to improve the efficiency and chemoselectivity of N-tert-butyloxycarbonylation.

Catalyst-free N-Boc protection can be achieved in water, which offers high chemoselectivity and avoids the formation of common side products. organic-chemistry.org Alcoholic solvents like methanol have also been shown to significantly accelerate the rate of Boc protection for weakly nucleophilic amines, even without the need for a base. wuxibiology.com For more challenging substrates, various catalysts can be employed. Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) and catalytic amounts of iodine have been reported as highly efficient, inexpensive, and reusable catalysts for this transformation under solvent-free conditions. organic-chemistry.org

| Reagent | Catalyst/Solvent | Key Features | Reference |

|---|---|---|---|

| Boc₂O | Water (solvent) | Catalyst-free, chemoselective, avoids side products. | organic-chemistry.org |

| Boc₂O | Methanol (solvent) | Accelerates reaction for weakly nucleophilic amines without a base. | wuxibiology.com |

| Boc₂O | HClO₄–SiO₂ | Highly efficient, reusable catalyst, solvent-free conditions. | organic-chemistry.org |

| Boc₂O | Iodine (catalytic) | Practical protocol for various amines under solvent-free, ambient temperature conditions. | organic-chemistry.org |

| Boc₂O | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Solvent and catalyst; chemoselective mono-N-Boc protection of amines. | organic-chemistry.org |

When protecting molecules with multiple functional groups, such as amino alcohols, chemoselectivity is a critical concern. The goal is to selectively protect the amino group while leaving the hydroxyl group free for subsequent reactions. Many modern N-Boc protection protocols are designed to be highly chemoselective for amines, even in the presence of alcohols, phenols, and esters. researchgate.net For example, using HFIP as a solvent and catalyst allows for the efficient mono-N-Boc protection of various amines without competitive side reactions like the formation of oxazolidinones from α-amino alcohols. organic-chemistry.org

In the specific case of synthesizing Boc-Cysteinol(pMeBzl), the starting precursor is cysteinol, which contains an amino group, a hydroxyl group, and a thiol group. The thiol group is highly nucleophilic and can react with Boc₂O. rsc.org Therefore, to achieve selective N-protection, the thiol group must be protected beforehand. The designation "(pMeBzl)" indicates that the thiol is protected with a p-methylbenzyl group. This pre-protection step is crucial to direct the Boc₂O to react exclusively with the amino group, thereby ensuring the correct formation of the final desired product. The presence of the p-methylbenzyl protecting group on the sulfur atom prevents its reaction during the N-Boc protection step, showcasing an essential chemoselectivity strategy.

Introduction of the pMeBzl Protecting Group on Sulfur

The chemical synthesis of complex molecules such as modified amino alcohols requires a strategic approach to functional group protection. In the case of Boc-Cysteinol(pMeBzl), the introduction of the para-methylbenzyl (pMeBzl) group onto the sulfur atom is a critical step that prevents unwanted side reactions of the highly nucleophilic thiol group during subsequent synthetic transformations. researchgate.netrsc.org This section details the general strategies for protecting the thiol of cysteine derivatives and the specific methodologies for installing the pMeBzl group.

General Strategies for Thiol Protection in Cysteine Derivatives

An effective protecting group strategy relies on the principle of orthogonality, where one protecting group can be removed under specific conditions without affecting others. rsc.orgucl.ac.uk Thiol protecting groups are broadly categorized based on their cleavage conditions. Common groups include:

Acid-Labile Groups: These are removed by treatment with acid. The trityl (Trt) group is a widely used example, favored in Fmoc-based solid-phase peptide synthesis (SPPS) as it is cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin. rsc.orgsigmaaldrich.com Derivatives like 4-methoxytrityl (Mmt) are even more acid-sensitive and can be removed selectively. researchgate.netucl.ac.uk

Acid-Stable, Reductively-Cleaved Groups: Groups like the tert-butylthio (tBuS) are stable to acidic conditions but can be removed by reducing agents such as thiols or phosphines. sigmaaldrich.com

Acid-Stable, Heavy Metal-Cleaved Groups: The acetamidomethyl (Acm) group is stable to the acidic conditions of both Boc and Fmoc strategies but is typically removed using mercury(II) or silver(I) salts. sigmaaldrich.combachem.com Its stability allows for purification of the fully protected peptide before disulfide bond formation. bachem.com

Benzyl-Type Groups: The benzyl (B1604629) (Bzl) group and its substituted derivatives, such as p-methoxybenzyl (Mob) and p-methylbenzyl (pMeBzl or Meb), are a cornerstone of thiol protection, especially in the Boc/Bzl synthetic strategy. rsc.orgbachem.comresearchgate.net These groups are generally stable to the repeated TFA treatments used to deprotect the N-Boc group but are cleaved under stronger acidic conditions, such as with liquid hydrogen fluoride (B91410) (HF). bachem.comthieme-connect.degoogle.com The electron-donating substituents on the aromatic ring (like methoxy (B1213986) or methyl) modulate the acid lability of the protecting group. thieme-connect.de

The following table summarizes key characteristics of commonly used thiol protecting groups.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Compatibility |

| Trityl | Trt | TFA, mild acid, I₂ | Fmoc Strategy |

| Acetamidomethyl | Acm | Hg(OAc)₂, AgOTf, I₂ | Fmoc & Boc Strategy |

| tert-butyl | tBu | Hg(OAc)₂, strong acid (HF) | Fmoc & Boc Strategy |

| tert-butylthio | tBuS | Thiols (e.g., DTT), phosphines | Fmoc Strategy |

| para-methoxybenzyl | Mob, PMB | Strong acid (HF, TFMSA) | Boc Strategy |

| para-methylbenzyl | pMeBzl, Meb | Strong acid (HF) | Boc Strategy |

This table provides a summary of common thiol protecting groups and their typical removal conditions, highlighting their strategic application in peptide synthesis.

Specific Conditions for pMeBzl Installation

The installation of the para-methylbenzyl (pMeBzl) group onto the thiol of a cysteine derivative, such as Boc-cysteinol, is typically achieved via a nucleophilic substitution (S-alkylation) reaction. The process involves the generation of a thiolate anion from the cysteine derivative, which then acts as a nucleophile to attack an electrophilic p-methylbenzyl source.

A standard and effective method for this transformation involves the use of sodium in liquid ammonia to generate the thiolate. This procedure is robust and can be performed starting from either the free thiol (cysteine/cysteinol) or the disulfide (cystine/cystinol). When starting with the disulfide, the sodium/ammonia conditions first reduce the disulfide bond to form two equivalents of the thiolate. The in situ generated thiolate is then quenched with an alkylating agent, such as p-methylbenzyl chloride or bromide.

A representative reaction scheme for the S-alkylation of a cysteine derivative is shown below:

Step 1: Thiolate Formation (from disulfide)R-S-S-R + 2 Na ---(liquid NH₃)--> 2 R-S⁻Na⁺

Step 2: S-AlkylationR-S⁻Na⁺ + Cl-CH₂-C₆H₄-CH₃ ---(liquid NH₃)--> R-S-CH₂-C₆H₄-CH₃ + NaCl

Where R represents the Boc-cysteinol backbone.

The specific conditions for the synthesis of S-(4-methylbenzyl)-cysteine have been described and are analogous to the protection of Boc-cysteinol. thieme-connect.de The reaction is typically carried out at low temperatures (-78 °C), consistent with the use of liquid ammonia as a solvent.

The following table outlines typical reaction conditions for the installation of the pMeBzl group.

| Parameter | Condition | Purpose |

| Starting Material | Boc-cystine or Boc-cysteinol | Source of the cysteine backbone |

| Reagents | Sodium metal | Reduces disulfide and/or deprotonates thiol |

| 4-Methylbenzyl chloride | Electrophilic source of the pMeBzl group | |

| Solvent | Liquid Ammonia (NH₃) | Solvent for the reaction |

| Temperature | -78 °C to -33 °C | Maintains ammonia as a liquid |

| Workup | Ammonium chloride quench | Neutralizes excess sodium |

This table details a common set of conditions for the S-alkylation reaction to install the p-methylbenzyl protecting group.

An alternative method for introducing the S-pMeBzl group is through reductive S-alkylation. This procedure involves reacting the cysteine derivative with 4-methylbenzaldehyde (B123495) in the presence of a reducing agent like triethylsilane in trifluoroacetic acid. thieme-connect.de This method avoids the use of strongly basic and cryogenic conditions associated with the sodium/ammonia system.

Contributions to Stereoselective Synthesis

The precise arrangement of atoms in three-dimensional space is critical to the function of many biologically active molecules. Stereoselective synthesis, the ability to produce a single desired stereoisomer, is therefore a central goal in the synthesis of pharmaceuticals and other fine chemicals. Boc-Cysteinol(pMeBzl) contributes significantly to this field by providing a scaffold that can direct the formation of new stereocenters with high levels of control.

The development of new chemical reactions that proceed with high enantioselectivity is a key area of research. Chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, play a crucial role in this endeavor. While specific examples detailing the use of Boc-Cysteinol(pMeBzl) in the development of entirely new reaction methodologies are not extensively documented in publicly available literature, its structural motifs are analogous to those found in well-established chiral auxiliaries.

For instance, the 1,2-amino alcohol functionality present in Boc-Cysteinol(pMeBzl) is a key feature of many successful chiral ligands and auxiliaries. This moiety can be readily cyclized to form chiral oxazolidinones. Chiral oxazolidinones are renowned for their ability to control the stereochemistry of a wide range of transformations, including aldol (B89426) additions, alkylations, and Diels-Alder reactions. sigmaaldrich.comresearchgate.netrsc.org The formation of a chiral oxazolidinone from Boc-Cysteinol(pMeBzl) would place the pMeBzl-protected thiol group at the C4 position, offering a unique steric and electronic environment to influence the approach of reagents.

A notable development in the use of cysteine-derived auxiliaries is the concept of N-to-S acyl transfer. nih.gov In this strategy, a cysteine-derived oxazolidinone acts as both a chiral imide auxiliary to direct an asymmetric transformation and subsequently as an acyl transfer agent to yield a thioester. nih.gov This dual functionality streamlines synthetic sequences by avoiding separate protection and activation steps. Given its structure, Boc-Cysteinol(pMeBzl) is an ideal precursor for such an auxiliary, where the p-methoxybenzyl protecting group on the sulfur atom could be selectively removed to enable the acyl transfer process.

Diastereoselective reactions are fundamental to the construction of molecules with multiple stereocenters. The chiral center inherent in Boc-Cysteinol(pMeBzl) can be exploited to control the formation of new adjacent stereocenters. One common strategy involves the diastereoselective alkylation of enolates derived from N-Boc protected lactams. nih.gov For example, N-Boc-protected δ-lactams derived from β-amino acids undergo alkylation with high facial selectivity. nih.gov A similar strategy could be envisioned starting from a lactam derived from Boc-Cysteinol(pMeBzl).

Furthermore, the diastereoselective addition of nucleophiles to imines is a powerful method for the synthesis of chiral amines. nih.govwiley-vch.denih.gov Imines derived from chiral amines or aldehydes can exhibit high levels of stereocontrol. The aldehyde derived from the oxidation of the primary alcohol of Boc-Cysteinol(pMeBzl) could be condensed with an amine to form a chiral imine. The subsequent addition of an organometallic reagent to this imine would be expected to proceed with high diastereoselectivity, governed by the existing stereocenter and the sterically demanding protected thiol side chain. This approach would provide access to a variety of enantioenriched 1,2-diamines, which are valuable building blocks in their own right. Research on the addition of organolithium reagents to imines has demonstrated the feasibility of achieving high diastereoselectivity with appropriate chiral auxiliaries. researchgate.netrsc.org

| Transformation Type | Potential Application of Boc-Cysteinol(pMeBzl) Derivative | Expected Outcome |

| Asymmetric Alkylation | Alkylation of an enolate derived from a lactam formed from Boc-Cysteinol(pMeBzl) | High diastereoselectivity in the formation of a new C-C bond alpha to the nitrogen. |

| Nucleophilic Addition to Imines | Addition of an organometallic reagent to an imine formed from the aldehyde of Boc-Cysteinol(pMeBzl) | High diastereoselectivity in the formation of a new stereocenter, leading to chiral 1,2-diamines. |

Utility in the Construction of Complex Molecular Architectures

The synthesis of complex natural products and other intricate molecular architectures often requires building blocks that offer both stereochemical control and opportunities for further elaboration. tcichemicals.com Boc-Cysteinol(pMeBzl), with its multiple functional groups, serves as an excellent starting point for the construction of such complex targets.

In medicinal chemistry, a scaffold is the core structure of a molecule to which various substituents are attached to create a library of compounds for biological screening. rsc.orgmagtech.com.cnresearchgate.netCurrent time information in Bangalore, IN. Boc-Cysteinol(pMeBzl) is well-suited for scaffold engineering due to its trifunctional nature. The Boc-protected amine, the primary alcohol, and the protected thiol can be selectively deprotected and functionalized, allowing for the systematic variation of substituents around a chiral core.

For example, the primary alcohol can be oxidized to an aldehyde or a carboxylic acid, serving as a handle for peptide coupling or other C-C bond-forming reactions. The Boc group can be removed under acidic conditions to reveal the primary amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. The p-methoxybenzyl protecting group on the thiol is cleavable under specific conditions, revealing a nucleophilic thiol group that can participate in Michael additions, disulfide bond formation, or serve as a ligation point for bioconjugation. This orthogonal reactivity allows for the construction of diverse and complex molecular scaffolds from a single chiral precursor.

Privileged ligands are structural motifs that are capable of binding to a variety of metal centers and effectively inducing high levels of stereoselectivity in a wide range of catalytic reactions. rsc.orgnih.govglpbio.comresearchgate.net Chiral phosphine (B1218219) ligands, in particular, have proven to be exceptionally effective in asymmetric catalysis. tcichemicals.comglpbio.comnih.govsioc-journal.cnnih.gov Boc-Cysteinol(pMeBzl) can serve as a precursor for the synthesis of novel chiral phosphine ligands.

One common strategy for the synthesis of P-chiral phosphine ligands involves the use of phosphine-borane intermediates. glpbio.com The primary alcohol of Boc-Cysteinol(pMeBzl) could be converted to a leaving group, such as a tosylate or mesylate, and then displaced by a phosphide (B1233454) nucleophile. Alternatively, the amine could be utilized to form a chiral oxazaphospholidine ring, a known structural motif in some effective chiral ligands. The presence of the bulky pMeBzl-protected thiol side chain would be expected to create a well-defined chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction.

| Ligand/Catalyst Class | Synthetic Strategy from Boc-Cysteinol(pMeBzl) | Potential Application |

| Chiral Phosphine Ligands | Conversion of the alcohol to a phosphine via nucleophilic substitution. | Asymmetric hydrogenation, hydroformylation, and cross-coupling reactions. |

| Chiral Oxazolidine (B1195125) Ligands | Cyclization of the 1,2-amino alcohol moiety. | Lewis acid catalysis, Diels-Alder reactions, and aldol additions. |

Diversification through Derivatization and Functionalization

The utility of a chiral building block is greatly enhanced by the ease with which it can be derivatized and functionalized. Boc-Cysteinol(pMeBzl) offers multiple avenues for chemical modification, allowing for the creation of a wide array of structurally diverse molecules. nih.govnih.gov

The primary alcohol is a versatile functional group that can be readily oxidized to an aldehyde or a carboxylic acid. The resulting aldehyde can participate in Wittig reactions, reductive aminations, and Henry reactions, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. The Boc-protected amine, upon deprotection, can be engaged in a vast number of transformations, including the formation of amides, sulfonamides, and ureas.

The thiol group, protected as a p-methoxybenzyl thioether, is stable to a wide range of reaction conditions, yet it can be cleaved when desired. The resulting free thiol is a potent nucleophile and can be used in the synthesis of other sulfur-containing compounds, such as sulfoxides and sulfones, or for the formation of disulfide bonds, which are crucial structural elements in many peptides and proteins. This ability to selectively unmask and react the different functional groups of Boc-Cysteinol(pMeBzl) makes it a powerful tool for the generation of molecular diversity in fields such as combinatorial chemistry and drug discovery.

| Functional Group | Derivative | Subsequent Reaction |

| Primary Alcohol | Aldehyde | Wittig Reaction, Reductive Amination |

| Primary Alcohol | Carboxylic Acid | Amide Coupling, Esterification |

| Boc-protected Amine | Primary Amine | Acylation, Sulfonylation, Urea formation |

| pMeBzl-protected Thiol | Free Thiol | Michael Addition, Disulfide Formation |

Applications in Complex Molecule Synthesis

Application in Bioconjugation Chemistry (as a synthetic intermediate)

In the field of bioconjugation, which involves linking biomolecules to other chemical moieties, Boc-Cysteinol(pmebzl) serves as a valuable synthetic intermediate for creating bifunctional linkers. nih.gov These linkers are essential for constructing complex molecules like antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody. nih.gov

The utility of Boc-Cysteinol(pmebzl) lies in its orthogonally protected functional groups. A synthetic chemist can selectively deprotect one group while leaving the others intact, allowing for a stepwise and controlled construction of the linker. For example:

The hydroxyl group can be modified or activated first.

Subsequently, the Boc group can be removed to expose the amine, which can then be reacted with another molecule.

Finally, the pmebzl group can be cleaved to reveal the thiol, which is a common site for conjugation to proteins. nih.gov

This controlled, sequential reactivity makes it an ideal starting material for synthesizing custom linkers with specific lengths, solubilities, and cleavage properties tailored for advanced bioconjugation applications. ub.eduresearchgate.net

Advanced Organic Synthesis of Amine-Containing Structures

Boc-Cysteinol(pmebzl) is a chiral building block that is well-suited for the synthesis of complex amine-containing structures, particularly heterocyclic systems. The stereocenter and the multiple functional groups provide a template for constructing stereochemically defined molecules. nih.gov

Amino alcohols are fundamental precursors for the synthesis of nitrogen-containing heterocycles such as azetidines, pyrrolidines, and oxazolidines. researchgate.net The synthesis typically involves an intramolecular cyclization reaction. Boc-Cysteinol(pmebzl) can be used to synthesize sulfur-containing N-heterocycles.

A general synthetic strategy involves:

Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, for example, by tosylation or mesylation.

Deprotection of the Amine: The Boc group is removed under acidic conditions to free the amine nucleophile. organic-chemistry.org

Intramolecular Cyclization: The free amine attacks the carbon bearing the leaving group, displacing it and forming the heterocyclic ring.

This approach allows for the synthesis of various ring systems. For instance, direct condensation of a Boc-protected amino alcohol with an aldehyde or ketone can yield an oxazolidine (B1195125) ring, which serves as a protective structure for both the amine and alcohol. The use of a chiral precursor like Boc-Cysteinol(pmebzl) ensures the transfer of stereochemistry to the final heterocyclic product, which is a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.com

| Starting Material | Key Transformation Steps | Resulting Heterocycle Class | Potential Structure from Boc-Cysteinol(pmebzl) |

| Boc-Cysteinol(pmebzl) | 1. Activation of -OH (e.g., as -OTs)2. Deprotection of -NHBoc3. Intramolecular SN2 | Azetidine | 2-(p-methylbenzyl)thiomethyl-azetidine |

| Boc-Cysteinol(pmebzl) | 1. Condensation with an aldehyde (e.g., formaldehyde) | Oxazolidine | N-Boc-4-((p-methylbenzyl)thiomethyl)oxazolidine |

Synthesis of N-Heterocyclic Compounds

The intrinsic structure of cysteinol, containing both a nucleophilic amine and a thiol group separated by a two-carbon linker, makes it an ideal precursor for the synthesis of saturated five-membered N,S-heterocycles, specifically thiazolidines. The condensation reaction between a 1,2-aminothiol and an aldehyde or ketone is a classic and efficient method for forming the thiazolidine (B150603) ring system. wikipedia.org

In the context of boc-Cysteinol(pmebzl), the protecting groups on the nitrogen (Boc) and sulfur (pMeBzl) atoms must be considered. Direct cyclization is not possible without the deprotection of at least one of these functional groups. Typically, the Boc group can be removed under acidic conditions to free the amine. The resulting aminothiol (B82208), still bearing the pMeBzl protecting group on the sulfur, can then be reacted with a carbonyl compound. Alternatively, and more commonly for thiazolidine formation, both protecting groups would be removed to liberate the highly reactive aminothiol moiety, which readily undergoes cyclocondensation.

For instance, the deprotected cysteinol derivative can react with an aldehyde to form a thiazolidine ring. This reaction proceeds via the initial formation of a hemiaminal or an imine, followed by an intramolecular nucleophilic attack of the thiol group to close the ring. nanobioletters.com The stereochemistry at the newly formed C2 position of the thiazolidine ring is often dependent on the reaction conditions and the substrates used. nanobioletters.com

Table 1: Representative Synthesis of a Thiazolidine Derivative

| Reactant 1 | Reactant 2 | Key Transformation | Product Class |

|---|---|---|---|

| Deprotected Cysteinol(pmebzl) (Cysteinol) | Aldehyde (R-CHO) | Cyclocondensation | 2-Substituted-thiazolidine-4-methanol |

This strategy leverages the inherent reactivity of the cysteinol backbone to construct complex heterocyclic systems that are prevalent in many biologically active molecules, including some antibiotics. wikipedia.org

Development of Synthetic Routes to Research Probes (excluding clinical)

Research probes are essential tools for interrogating biological systems, enabling the detection and visualization of specific molecules or processes. The development of these probes requires molecular scaffolds that offer precise control over the introduction of reporter groups (e.g., fluorophores), targeting moieties, and reactive functionalities. Boc-Cysteinol(pmebzl) serves as a valuable chiral scaffold for such purposes due to its orthogonally protected functional groups.

The term "orthogonal protection" refers to the use of protecting groups that can be removed under different conditions, allowing for the selective modification of one functional group in the presence of others. jocpr.com In boc-Cysteinol(pmebzl):

The Boc group is acid-labile.

The pMeBzl group is typically removed by strong acid (like HF) or reductive methods.

The primary alcohol can be modified directly (e.g., esterification, etherification) or oxidized to an aldehyde for further reactions.

This multi-functionality allows for a stepwise synthetic strategy. For example, a fluorescent reporter group could be attached to the primary alcohol. Subsequently, the Boc group could be removed to reveal the amine, which could then be used to attach a peptide sequence for cellular targeting. Finally, the pMeBzl group could be removed to expose the thiol, which can act as a reactive handle for targeting specific cysteine residues in proteins or for detecting reactive oxygen species. aston.ac.uk

The thiol group is particularly significant for probes designed to study redox biology. Cysteine residues in proteins are susceptible to oxidation, and changes in their redox state are crucial in cell signaling and oxidative stress. aston.ac.uk A probe built on the cysteinol framework could be used to selectively react with and report on these modifications.

Table 2: Hypothetical Strategy for Research Probe Synthesis

| Starting Material | Step 1 | Step 2 | Step 3 | Potential Application |

|---|---|---|---|---|

| boc-Cysteinol(pmebzl) | Attach fluorophore to the alcohol group | Selective deprotection of the amine (Boc removal) | Selective deprotection of the thiol (pMeBzl removal) | Probe for detecting cysteine-related biological processes |

This modular approach enables the synthesis of a diverse library of research probes from a single, versatile starting material, facilitating the exploration of complex biological questions.

Protective Group Chemistry and Orthogonal Strategies

Acid-Labile N-Boc Protection and Deprotection Regimes

The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions and its straightforward removal under acidic protocols. peptide.comrsc.org This acid lability is the cornerstone of its utility in synthetic chemistry.

The cleavage of the N-Boc group is an acid-mediated hydrolysis of the carbamate (B1207046). The reaction is typically rapid and performed at room temperature. Strong acids are the reagents of choice, with trifluoroacetic acid (TFA) being the most common, often used in a solution with an organic solvent like dichloromethane (B109758) (DCM). Other strong acids such as hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate (B1210297) are also effective.

For substrates that may be sensitive to strong acids, alternative, milder methods have been developed. These can include Lewis acids such as zinc bromide (ZnBr2) or aluminum chloride (AlCl3), which can facilitate selective Boc removal.

| Reagent Class | Specific Reagent | Typical Conditions |

|---|---|---|

| Strong Brønsted Acids | Trifluoroacetic Acid (TFA) | 25-50% in CH2Cl2, Room Temperature |

| Strong Brønsted Acids | Hydrochloric Acid (HCl) | 4M in Dioxane, Room Temperature |

| Lewis Acids | Zinc Bromide (ZnBr2) | CH2Cl2, Room Temperature |

| Lewis Acids | Aluminum Chloride (AlCl3) | CH2Cl2, Room Temperature |

The primary issue during acid-mediated N-Boc deprotection is the formation of the highly reactive tert-butyl cation (t-Bu⁺) as a byproduct. This carbocation can lead to undesired side reactions by alkylating nucleophilic sites within the molecule, such as the thiol group of cysteine or electron-rich aromatic side chains.

To prevent these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic species that react with and neutralize the t-Bu⁺ cation before it can modify the desired product. Common scavengers include triisopropylsilane (B1312306) (TIS) and thioanisole (B89551), which effectively trap the carbocation.

S-pMeBzl Protection and Cleavage Methods

The para-methoxybenzyl (pMeBzl, also known as Mob) group is a widely used protecting group for the thiol function of cysteine. Its removal conditions are distinct from those of the N-Boc group, forming the basis of their orthogonality.

The S-pMeBzl group is stable to the moderately acidic conditions used to cleave the N-Boc group, such as treatment with TFA. Its removal requires more stringent or specific conditions. In the context of Boc-based solid-phase peptide synthesis (SPPS), the S-pMeBzl group is typically cleaved simultaneously with the peptide's release from the resin using very strong acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). nih.gov

For more selective cleavage while the molecule is still protected or in solution, other methods are available. Treatment with mercury(II) salts, such as mercury(II) trifluoroacetate (B77799) in aqueous acetic acid or mercury(II) acetate in TFA, effectively removes the S-pMeBzl group under mild conditions. Another approach involves the use of electrophilic disulfide reagents like 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA, which requires the addition of thioanisole for complete deprotection of S-pMeBzl from cysteine.

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| Hydrogen Fluoride (HF) | Anhydrous HF, often with scavengers (e.g., anisole) | Low (cleaves most acid-labile groups) |

| Trifluoromethanesulfonic Acid (TFMSA) | TFMSA in TFA, with scavengers | Low (cleaves most acid-labile groups) |

| Mercury(II) Trifluoroacetate | Aqueous Acetic Acid, Room Temperature | High (selective for the thiol protecting group) |

| DTNP / Thioanisole | TFA, Room Temperature | High (selective for the thiol protecting group) |

The orthogonality of the N-Boc and S-pMeBzl protecting groups is a key feature of their strategic use. Orthogonality ensures that one group can be selectively removed in the presence of the other. fiveable.me In this case, the N-Boc group can be cleaved using moderately acidic reagents like TFA, which leave the S-pMeBzl group intact. This allows for modifications at the free amine, such as peptide chain elongation. The S-pMeBzl group is only removed when desired by employing a different class of reagents (e.g., mercury salts) or much harsher acidic conditions (e.g., HF) that are not used during the intermediate synthetic steps. nih.gov This differential lability allows for precise, stepwise manipulation of the molecule.

Strategic Use of Orthogonal Protection in Multi-Step Synthesis

The strategic application of the N-Boc and S-pMeBzl orthogonal pair is well-illustrated in the field of solid-phase peptide synthesis (SPPS). In SPPS, amino acids are added sequentially to build a peptide chain. The N-terminal amine of the growing chain must be deprotected before each new amino acid can be coupled, while the reactive side chains of the amino acids must remain protected until the final step.

A classic example is the synthesis of oxytocin, a peptide hormone containing a disulfide bridge between two cysteine residues. During the synthesis, the building blocks used are Boc-protected at the N-terminus and have their side chains protected. For cysteine, a derivative like Boc-Cys(pMeBzl)-OH is used.

Chain Elongation : At each step of the synthesis, the N-Boc group is removed with TFA. The S-pMeBzl groups on the cysteine residues are unaffected by this treatment and remain in place.

Coupling : The next Boc-protected amino acid is then coupled to the newly freed N-terminus. This cycle of deprotection and coupling is repeated until the full peptide sequence is assembled.

Final Cleavage : Once the chain is complete, the peptide is treated with a strong acid like HF. This single step simultaneously cleaves the completed peptide from the solid support and removes all the acid-labile side-chain protecting groups, including the S-pMeBzl groups from the cysteine residues.

Disulfide Bond Formation : The resulting peptide has free thiol groups on its cysteine residues, which can then be oxidized to form the required disulfide bridge, completing the synthesis of active oxytocin.

This strategy demonstrates how the orthogonal nature of the Boc and pMeBzl groups allows for the temporary protection of the alpha-amine needed for chain assembly and the semi-permanent protection of the cysteine thiol required until the final stages of synthesis.

Mechanistic Insights into Reactions Involving Boc Cysteinol Pmebzl

Mechanistic Pathways of N-Boc Group Formation and Removal

The N-Boc group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability to a wide range of nucleophilic and basic conditions and its facile removal under specific acidic conditions. total-synthesis.com

The introduction of the Boc group onto the primary amine of cysteinol proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.commasterorganicchemistry.com The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640).

The mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the cysteinol derivative acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. total-synthesis.com

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. chemistrysteps.com

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a tert-butyl carbonate anion as the leaving group. reddit.com

Proton Transfer and Decomposition: The tert-butyl carbonate anion is unstable and readily decomposes. It can act as a base to deprotonate the now positively charged amine, or it can spontaneously break down into carbon dioxide (CO₂) gas and a tert-butoxide anion, which then deprotonates the amine. The release of CO₂ provides a strong thermodynamic driving force for the reaction. total-synthesis.comchemistrysteps.com

This reaction is highly efficient and typically proceeds under mild conditions, often with the addition of a weak base like triethylamine (B128534) or sodium hydroxide (B78521) to facilitate the final deprotonation step. total-synthesis.com

| Transformation | Common Reagents | Typical Solvents | Key Mechanistic Feature |

|---|---|---|---|

| Protection (Formation) | Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (B95107) (THF), Dichloromethane (B109758) (DCM), Water | Nucleophilic acyl substitution |

| Deprotection (Removal) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane, Methanol (B129727) | Acid-catalyzed cleavage (E1-type elimination) |

The removal of the Boc group is most commonly achieved under anhydrous acidic conditions. youtube.com Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically employed. researchgate.net The mechanism is distinct from the protection step and relies on the stability of the resulting tert-butyl cation.

The deprotection pathway is as follows:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid. This makes the carbonyl carbon more electrophilic and weakens the adjacent carbon-oxygen bond. chemistrysteps.com

Fragmentation: The protonated intermediate undergoes fragmentation. The C-O bond connecting the tert-butyl group cleaves to form a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. total-synthesis.com This step is the key to the acid lability of the Boc group.

Carbocation Quenching: The tert-butyl cation is typically quenched by a nucleophile or undergoes elimination to form isobutylene (B52900) gas. total-synthesis.com

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decomposes, releasing the free amine and carbon dioxide gas. chemistrysteps.com

Kinetic studies on HCl-catalyzed Boc cleavage have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration. researchgate.netnih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate (B1207046). nih.gov

Stereochemical Control in Reactions Utilizing Boc-Cysteinol(pMeBzl)

The chiral center at the β-carbon (C2) of the cysteinol framework makes Boc-Cysteinol(pMeBzl) a valuable chiral auxiliary and building block in asymmetric synthesis. westlake.edu.cn Its rigid, predictable stereochemistry can be used to influence the stereochemical outcome of reactions at adjacent prochiral centers.

The stereochemical outcome of reactions involving chiral β-amino alcohols is often rationalized by analyzing the transition state geometry. Two dominant models are the Felkin-Anh model for non-chelation control and the Cram-chelate model for chelation control. researchgate.netnih.gov

In the case of Boc-Cysteinol(pMeBzl) derivatives, the presence of the Boc (carbamate) group and the nearby hydroxyl or protected sulfhydryl group allows for chelation control in the presence of a Lewis acidic metal. ucla.edu The carbamate group is a particularly effective chelating group. ucla.edu The metal coordinates to both the carbamate oxygen and the heteroatom at the β-position, forming a rigid five-membered ring in the transition state. This chelation forces the molecule into a fixed conformation, directing the nucleophilic attack to one specific face of an adjacent electrophilic center (e.g., an aldehyde). ucla.eduacs.org This leads to a high degree of diastereoselectivity, favoring the formation of one stereoisomer over the other. nih.gov

The inherent chirality of the cysteinol backbone serves as the foundation for stereochemical induction. When used as a chiral auxiliary, the compound is temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. nih.gov

For instance, if the alcohol moiety of Boc-Cysteinol(pMeBzl) is oxidized to an aldehyde, the resulting chiral α-amino aldehyde can undergo nucleophilic addition. As described by the chelation-control model, a metal-chelating nucleophile will approach from the face opposite the bulky side-chain substituent (the protected thiolmethyl group), which is sterically demanding. ucla.edu Research on additions to aldehydes derived from N-Boc S-trityl cysteine demonstrated that this chelation-controlled approach effectively blocks one face of the aldehyde, leading to the highly stereospecific formation of the desired syn-amino alcohol product. ucla.edu This principle is broadly applicable to chiral β-amino alcohols and highlights how the fixed spatial arrangement of the groups in Boc-Cysteinol(pMeBzl) dictates the trajectory of incoming reagents, ensuring high enantioselectivity in the formation of new stereocenters. nih.govaalto.fi

| Control Model | Key Requirement | Transition State Feature | Predicted Outcome |

|---|---|---|---|

| Chelation Control | Lewis acidic metal (e.g., Mg²⁺, Zn²⁺, Cu²⁺) and a chelating group (e.g., Boc-carbamate) | Rigid, five-membered cyclic transition state | High diastereoselectivity, often favoring the syn product |

| Non-Chelation Control (Felkin-Anh) | Non-chelating reagents or bulky, non-chelating protecting groups | Staggered conformation where nucleophile attacks anti to the largest group | Diastereoselectivity favoring the anti product |

Reactivity and Selectivity of the Sulfhydryl Moiety (when deprotected)

The p-methoxybenzyl (pMeBzl) group serves to protect the highly reactive sulfhydryl (thiol) group of the cysteine derivative. chem-station.com This protecting group is stable under many reaction conditions but can be selectively cleaved, typically using strong acid like TFA or under oxidative conditions with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). lookchem.comcommonorganicchemistry.comresearchgate.net Once deprotected, the free thiol exhibits a rich and versatile chemistry. nih.gov

The reactivity of the free sulfhydryl group is dominated by two main features:

Nucleophilicity: The thiol group is a potent nucleophile, particularly in its deprotonated thiolate (RS⁻) form. nih.gov The pKa of the cysteine thiol is influenced by its local environment; proximity to an electron-withdrawing group can lower the pKa, increasing the concentration of the more nucleophilic thiolate at physiological pH. raineslab.com This high nucleophilicity allows it to readily participate in S-alkylation reactions with various electrophiles.

Redox Activity: Thiols are easily oxidized. The most common oxidation reaction is the formation of a disulfide bond (R-S-S-R) through the coupling of two thiol molecules. This reaction is fundamental in peptide and protein chemistry for forming structural cross-links. researchgate.net The deprotected sulfhydryl group of a cysteinol derivative can be oxidized to form a symmetrical disulfide dimer or an asymmetrical disulfide with another thiol-containing molecule. sigmaaldrich.com

The unique reactivity of the cysteine thiol group is exploited in advanced synthetic methods such as Native Chemical Ligation (NCL), a powerful tool for synthesizing large peptides and proteins. researchgate.net

| Reaction Type | Typical Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| S-Alkylation | Alkyl halides (e.g., iodoacetamide), Maleimides | Thioether | Bioconjugation, Covalent labeling |

| Disulfide Formation | Mild oxidizing agents (e.g., O₂, I₂, DMSO) | Disulfide (R-S-S-R') | Peptide cyclization, Protein folding |

| Michael Addition | α,β-Unsaturated carbonyls | Thioether adduct | Carbon-sulfur bond formation |

Compound Reference Table

| Compound Name | Abbreviation | Role/Type |

|---|---|---|

| tert-Butyloxycarbonyl | Boc | Amine protecting group |

| p-Methoxybenzyl | pMeBzl or PMB | Sulfhydryl protecting group |

| Di-tert-butyl dicarbonate | Boc₂O / Boc anhydride | Reagent for Boc protection |

| Trifluoroacetic acid | TFA | Acid for deprotection |

| Hydrochloric acid | HCl | Acid for deprotection |

| Triethylamine | TEA or Et₃N | Base |

| Dichloromethane | DCM | Solvent |

| Tetrahydrofuran | THF | Solvent |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | DDQ | Oxidizing agent for deprotection |

| Isobutylene | - | Byproduct of Boc deprotection |

| Carbon Dioxide | CO₂ | Byproduct of Boc protection/deprotection |

Future Research Directions and Methodological Advancements

Development of More Sustainable Synthetic Routes

The imperative to develop environmentally benign chemical processes has driven research towards more sustainable methods for synthesizing key chiral intermediates like Boc-Cysteinol(pMeBzl). This involves redesigning synthetic pathways to minimize waste, reduce energy consumption, and utilize safer materials.

Green Chemistry Principles in Boc-Cysteinol(pMeBzl) Synthesis

The application of green chemistry principles offers a framework for improving the sustainability of Boc-Cysteinol(pMeBzl) synthesis. Traditional synthetic routes often involve multiple protection/deprotection steps and the use of hazardous reagents and solvents, generating significant waste. nih.gov Future approaches aim to address these shortcomings by focusing on several core principles.

Key principles include waste prevention at the source, maximizing atom economy, and using safer solvents and auxiliaries. nih.gov For instance, developing one-pot or multicomponent reactions can reduce the number of intermediate steps, thereby minimizing resource consumption and waste generation. nih.gov The principle of reducing unnecessary derivatization is particularly relevant, as the synthesis inherently involves protecting groups (Boc and pMeBzl). nih.gov Research could focus on catalytic methods that offer high chemoselectivity, potentially eliminating the need for some protective steps or allowing for their removal under more environmentally friendly conditions.

| Green Chemistry Principle | Traditional Approach Concern | Potential Sustainable Alternative |

|---|---|---|

| Waste Prevention | Multiple steps with purification lead to significant solvent and material waste. | Developing one-pot or telescoped reaction sequences. |

| Atom Economy | Use of stoichiometric reagents for reduction or protection can be inefficient. | Employing catalytic reduction (e.g., catalytic hydrogenation) instead of stoichiometric hydrides. |

| Safer Solvents & Auxiliaries | Use of chlorinated solvents (e.g., dichloromethane) for reactions and chromatography. | Screening for greener solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) or using water-mediated catalyst-free conditions. nih.gov |

| Reduce Derivatives | Synthesis relies on N-Boc and S-pMeBzl protecting groups, adding steps and generating waste. | Exploring enzymatic pathways with high selectivity to bypass protection steps or novel catalysts for direct functionalization. |

Biocatalytic Approaches for Enantiopure Synthesis

Biocatalysis presents a powerful strategy for producing single-enantiomer chiral compounds, a critical requirement for pharmaceuticals. nih.gov The synthesis of enantiopure Boc-Cysteinol(pMeBzl) could be significantly advanced by leveraging the high stereoselectivity of enzymes. nih.gov Chiral amino alcohols are prevalent synthons in bioactive compounds, and biocatalytic routes offer advantages such as mild reaction conditions, high enantioselectivity (>99% ee), and reduced environmental impact compared to traditional chemical methods. frontiersin.orgnih.gov

Future research could explore several enzymatic pathways:

Ketoreductases (KREDs): An appropriately designed keto-ester or keto-acid precursor could be asymmetrically reduced to the corresponding chiral alcohol by a highly selective ketoreductase. This approach has been successfully used to produce chiral alcohols for pharmaceutical intermediates. nih.gov

Amine Dehydrogenases (AmDHs): Engineered AmDHs can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantiomeric excess. frontiersin.orgnih.govacs.org This could provide a direct and efficient route to the core amino alcohol structure from a prochiral ketone.

Transaminases (TAs): Transaminases can be used to install an amine group onto a ketone substrate with high stereocontrol. A two-step pathway combining a transketolase and a transaminase in a single whole-cell biocatalyst has been designed for the synthesis of other chiral amino alcohols. ucl.ac.uk

Amide Bond Synthetases: In the context of cysteine-derived molecules, amide bond-forming enzymes have shown significant biocatalytic potential, including scalability and stereoselectivity, which could be harnessed for specific transformations. biorxiv.org

| Enzyme Class | Potential Application in Boc-Cysteinol(pMeBzl) Synthesis | Key Advantages |

|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of a carbonyl precursor to the chiral alcohol. | High enantioselectivity (>99% ee), mild conditions, well-established technology. nih.gov |

| Amine Dehydrogenases (AmDHs) | Direct asymmetric reductive amination of an α-hydroxy ketone precursor. | High stereoselectivity, uses inexpensive ammonia (B1221849) as amine source, water as byproduct. frontiersin.orgacs.org |

| Transaminases (TAs) | Stereoselective amination of a keto-precursor to form the chiral amine center. | Excellent stereocontrol, potential for use in multi-enzyme cascade reactions. ucl.ac.uk |

Exploration of Novel Reactivity Patterns

While Boc-Cysteinol(pMeBzl) is primarily used as a stable, protected building block, future research may uncover novel reactivity patterns that expand its synthetic utility. The interplay between the N-Boc group, the primary alcohol, and the S-protected thiol offers opportunities for unique transformations. For example, the N-Boc group, while typically viewed as just a protecting group, can participate in neighboring group reactions or direct stereochemical outcomes in unexpected ways. researchgate.net Research into the diastereoselective reactions of related N-Boc protected α-aminoorganostannanes to form β-amino alcohols demonstrates how the protected amine functionality can influence reactivity and stereocontrol. acs.orgnih.gov Future work could investigate intramolecular cyclizations, rearrangements, or diastereoselective additions orchestrated by the existing chiral center and protecting groups, potentially leading to the synthesis of complex heterocyclic structures in a single step.

Integration into Flow Chemistry Systems for Scalable Production

The transition from traditional batch manufacturing to continuous flow processing is a major trend in the pharmaceutical and fine chemical industries. pharmasalmanac.com Integrating the synthesis of Boc-Cysteinol(pMeBzl) into a flow chemistry system could offer significant advantages in terms of safety, efficiency, and scalability. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction parameters like temperature and mixing, which is especially beneficial for handling hazardous reagents or highly exothermic reactions. pharmasalmanac.com

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Large volumes of reagents pose higher risks. | Small reactor volumes enhance safety, especially for hazardous reactions. pharmasalmanac.com |

| Heat Transfer | Inefficient, potential for hot spots and side reactions. | Excellent heat transfer allows for precise temperature control. pharmasalmanac.com |

| Scalability | Complex, often requires re-optimization ("scaling up"). | Simpler, achieved by running the system for longer ("scaling out") or in parallel ("numbering up"). pharmasalmanac.com |

| Process Control | Difficult to monitor and control consistently. | Precise control over residence time, stoichiometry, and temperature leads to higher consistency. acs.org |

Computational Studies on Reaction Mechanisms and Chiral Induction

Computational chemistry provides powerful tools to elucidate reaction mechanisms, predict stereochemical outcomes, and optimize reaction conditions. Applying these methods to the synthesis of Boc-Cysteinol(pMeBzl) can accelerate the development of more efficient and selective processes. For example, Density Functional Theory (DFT) calculations can be used to model the transition states of key bond-forming reactions. This approach has been used to understand the fundamental aspects of related α-aminohydroxylation processes and to support experimental observations. rsc.org

Specifically, computational studies could be directed at:

Modeling Chiral Induction: Understanding the origins of stereoselectivity in both chemical and biocatalytic reactions. By modeling the interactions between a substrate and a chiral catalyst or an enzyme's active site, researchers can rationally design more selective catalysts.

Reaction Pathway Analysis: Investigating the energy profiles of different potential reaction pathways to identify the most favorable routes and predict potential side products.

Mechanism of Protection/Deprotection: Computational modeling has been used to support the proposed mechanism for the thermal deprotection of N-Boc groups, correlating the reaction rate with the electrophilicity of the carbamate (B1207046) carbonyl group. acs.org Similar studies could optimize the selective protection and deprotection of the functional groups in cysteinol.

Asymmetric Deprotonation: Both experimental and computational methods have been used to investigate the enantioselective deprotonation of related N-Boc heterocycles, providing insight into the complex interplay of reagents and substrates that governs stereochemical outcomes. researchgate.net

By combining computational insights with experimental work, future research can move beyond empirical screening and toward the rational design of next-generation synthetic routes for Boc-Cysteinol(pMeBzl).

Q & A

Q. Q1. What are the standard protocols for synthesizing Boc-Cysteinol(pMeBzl), and how can researchers ensure reproducibility?

Methodological Answer:

- Synthesis Steps : Boc-Cysteinol(pMeBzl) is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The p-methylbenzyl (pMeBzl) group protects the thiol moiety of cysteinol, while the Boc group protects the amine. Key steps include resin activation, iterative coupling/deprotection, and final cleavage .

- Reproducibility : Document reaction conditions (temperature, solvent ratios, coupling agents), purity validation via HPLC (>95%), and characterization using -NMR and mass spectrometry. Include detailed procedures in the Supporting Information (SI) with raw spectral data to enable replication .

Q. Q2. How should researchers characterize the purity and identity of Boc-Cysteinol(pMeBzl) to meet publication standards?

Methodological Answer:

- Analytical Techniques :

- Documentation : Compare data with published spectra for known derivatives. For novel compounds, provide elemental analysis or high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in solubility data for Boc-Cysteinol(pMeBzl) across different solvent systems?

Methodological Answer:

- Experimental Design :

- Systematic Solvent Screening : Test solubility in polar (e.g., DMSO, water), semi-polar (acetonitrile), and non-polar (dichloromethane) solvents at controlled temperatures (20°C, 37°C).

- Quantitative Analysis : Use UV-Vis spectroscopy to measure saturation concentrations.

- Data Interpretation : Solubility discrepancies may arise from solvent polarity, hydrogen bonding, or aggregation. Cross-reference with solubility parameters (Hansen solubility parameters) and report solvent purity grades .

Q. Q4. What strategies are effective for analyzing the stability of Boc-Cysteinol(pMeBzl) under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies :

- pH-Dependent Degradation : Incubate the compound in buffers (pH 3–10) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Kinetic Analysis : Calculate degradation rate constants () and half-life () using first-order kinetics.

- Mitigation Strategies : Identify stable pH ranges (e.g., pH 5–7) and recommend storage at –20°C under inert atmosphere .

Q. Q5. How should researchers address conflicting results in Boc-Cysteinol(pMeBzl)’s reactivity with other thiol-protecting groups?

Methodological Answer:

- Contradiction Analysis Framework :

- Hypothesis Testing : Compare reactivity under identical conditions (e.g., TFA-mediated deprotection).

- Control Experiments : Use known thiol-protected analogs (e.g., Trt, Acm) as benchmarks.

- Statistical Validation : Apply false discovery rate (FDR) control (Benjamini-Hochberg procedure) to identify significant differences in reaction yields .

- Mechanistic Insights : Probe via DFT calculations to evaluate steric/electronic effects of the pMeBzl group .

Methodological Frameworks for Research Design

Q6. How can the PICO and FINER frameworks guide the formulation of research questions for Boc-Cysteinol(pMeBzl)-based studies?

Methodological Answer:

- PICO Application :

- Population : Boc-Cysteinol(pMeBzl) derivatives.

- Intervention : Functionalization (e.g., peptide coupling).

- Comparison : Alternative protecting groups (e.g., Trt vs. pMeBzl).

- Outcome : Reaction efficiency, stability.

- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel applications in peptide engineering), Novel (e.g., unexplored reactivity), Ethical (safe handling protocols), and Relevant (e.g., drug delivery systems) .

Q. Q7. What experimental and computational methods are synergistic for optimizing Boc-Cysteinol(pMeBzl) in peptide synthesis?

Methodological Answer:

- Hybrid Approach :

- Experimental : SPPS with real-time monitoring via inline IR spectroscopy.

- Computational : Molecular dynamics simulations to predict coupling efficiency and steric hindrance.

- Validation : Compare predicted vs. observed yields and adjust force field parameters iteratively .

Data Presentation and Reproducibility

Q. Q8. How should researchers structure Supporting Information (SI) for studies involving Boc-Cysteinol(pMeBzl) to enhance reproducibility?

Methodological Answer:

- SI Components :

- Synthetic Procedures : Step-by-step protocols with reagent equivalents and reaction times.

- Characterization Data : Raw NMR/HPLC chromatograms, HRMS spectra, and crystallographic data (if applicable).

- Data Repositories : Upload spectra to public repositories (e.g., Zenodo) with DOIs for citation .

Q. Q9. What statistical methods are appropriate for analyzing dose-response data in Boc-Cysteinol(pMeBzl) bioactivity assays?

Methodological Answer:

- Dose-Response Analysis :

Avoiding Common Pitfalls

Q. Q10. What are common methodological errors in Boc-Cysteinol(pMeBzl) studies, and how can they be mitigated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.